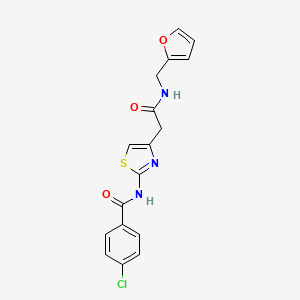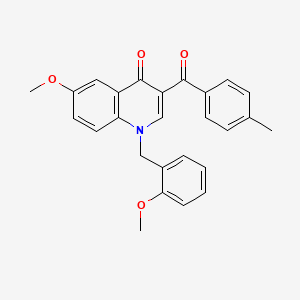![molecular formula C21H19ClN4O2S B2938531 N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-24-3](/img/structure/B2938531.png)
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Applications
The triazole core of CHEMBL4559538 is structurally similar to several clinically used antifungal agents. Triazoles are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells. The compound’s potential as an antifungal agent could be explored against a variety of fungal pathogens, potentially offering a new treatment option for fungal infections.
Antimicrobial Properties
Compounds with a triazolo[4,3-a]pyridine moiety have shown promise as antimicrobial agents. They can be designed to target specific bacterial enzymes or pathways, disrupting bacterial growth and survival . CHEMBL4559538 could be investigated for its efficacy against multidrug-resistant bacterial strains, which are a growing concern in healthcare settings.
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. They can interact with various cellular targets, such as kinases, to inhibit cancer cell proliferation . CHEMBL4559538 could be evaluated for its ability to act on specific cancer cell lines, offering insights into its mechanism of action and therapeutic potential.
Antiviral Effects
The structural flexibility of triazole compounds allows them to be tailored for antiviral activity. They can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycle . Research into CHEMBL4559538’s antiviral capabilities could lead to the development of new treatments for viral infections.
Anti-inflammatory and Analgesic Uses
Triazole derivatives have been associated with anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain . CHEMBL4559538’s potential in this area could be explored through preclinical studies to assess its effectiveness and safety profile.
Antihypertensive Potential
Some triazole compounds have shown the ability to lower blood pressure by acting on various physiological pathways. CHEMBL4559538 could be investigated for its antihypertensive effects, which might contribute to the management of hypertension .
Antidiabetic Applications
Triazole derivatives can influence metabolic pathways related to diabetes. They may enhance insulin sensitivity or stimulate insulin secretion, helping to regulate blood glucose levels . CHEMBL4559538 could be studied for its potential role in diabetes management.
Antiepileptic Properties
The modulation of neurotransmitter systems by triazole compounds can have antiepileptic effects. By targeting specific receptors or ion channels, they can reduce the frequency and severity of seizures . CHEMBL4559538’s application in this field could be valuable for the development of new epilepsy treatments.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(13-8-14-25(20)21)29(27,28)26(17-10-4-3-5-11-17)15-16-9-6-7-12-18(16)22/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJSPFLGFKQMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

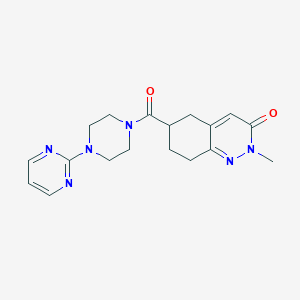
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
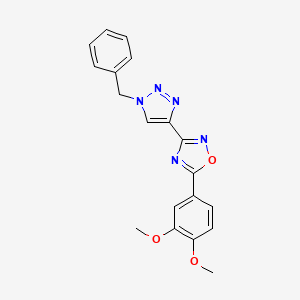
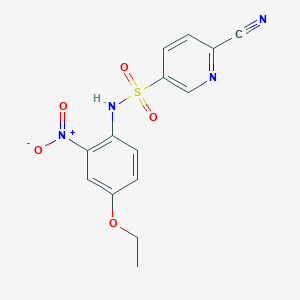
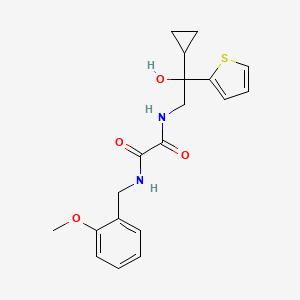
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
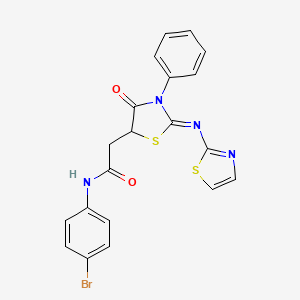
![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)

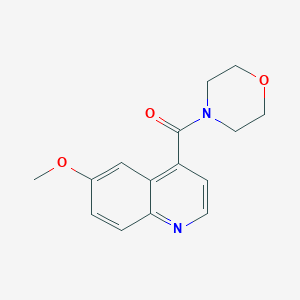
![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)
